(R,R)-iPr-BI-DIME
Description
BenchChem offers high-quality (R,R)-iPr-BI-DIME suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,R)-iPr-BI-DIME including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29O3P/c1-14(2)21-25-18-13-8-10-15(20(18)26(21)22(3,4)5)19-16(23-6)11-9-12-17(19)24-7/h8-14,21H,1-7H3/t21-,26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUPKIFOTAYCAC-QFQXNSOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C(C=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The BI-DIME Ligand Family: Structural Evolution and Catalytic Utility
Executive Summary
The BI-DIME ligand family represents a paradigm shift in the design of chiral phosphorus ligands, moving away from the traditional
The "DIME" designation refers to the critical 2,6-dimethoxyphenyl substituent, which provides unique steric bulk and electronic hemilability. BI-DIME is industrially renowned for enabling the asymmetric Suzuki-Miyaura coupling of sterically hindered substrates (specifically tetra-ortho-substituted biaryls)—a transformation previously considered nearly impossible with high enantiocontrol.[1]
Historical Evolution & Design Philosophy[1]
2.1 The Limitation of
-Symmetry
Historically, asymmetric catalysis relied on
2.2 The "BI" Solution: P-Chirality and Rigidity
The BI-DIME architecture was engineered to solve the "hindered coupling problem." The design philosophy rests on three pillars:
-
P-Chirality: Unlike ligands where chirality resides on the carbon backbone, BI-DIME possesses a stereogenic phosphorus atom.[1] This places the chiral information directly at the metal coordination sphere.
-
Benzooxaphosphole Backbone: The five-membered ring fused to a benzene ring creates a rigid, conformationally unambiguous scaffold.[1][2] This prevents "ligand flexibility" that often erodes enantioselectivity.[1]
-
The "DIME" Switch (Electronic & Steric): The 2,6-dimethoxyphenyl group is not merely bulky.[1] The methoxy oxygens can engage in weak hemilabile interactions or polar-
interactions with substrates, stabilizing the transition state in palladium-catalyzed cross-couplings.[1]
Structural Mechanics & Ligand Family
The core structure of (S)-BI-DIME is (S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole .[1][3]
3.1 The BI-DIME Quadrant Model
To understand its efficacy, one must visualize the ligand's spatial occupancy. The rigid backbone locks the tert-butyl and aryl groups into specific quadrants.
Figure 1: Structural logic of the BI-DIME ligand. The rigid backbone forces the substituents into specific quadrants, creating a highly defined chiral pocket.
3.2 Family Variants[1]
-
BI-DIME: The parent ligand.[1][4][5][6][7][8] Best for hindered Suzuki couplings.[1]
-
Me-BI-DIME: Methyl group at the 2-position.[1] Increases rigidity.[1]
-
iPr-BI-DIME: Isopropyl at the 2-position.[1] Used when even greater steric demand is required.[1]
-
Bis-BIDIME (DI-BIDIME): A dimeric bisphosphine version.[1] Essential for Nickel-catalyzed reductive couplings where bidentate coordination is required.[1]
Synthesis and Scalability
The synthesis of BI-DIME is modular, allowing for the rapid generation of analogs. It typically proceeds via a phosphine oxide intermediate which is resolved or synthesized stereoselectively.[1][5]
Key Synthetic Steps:
-
Cyclization: Formation of the benzooxaphosphole ring.[1]
-
Grignard Addition: Introduction of the bulky tert-butyl and aryl groups.[1]
-
Resolution/Reduction: Separation of P-chiral oxides and reduction to the active phosphine.[1]
Note: The air-stability of the phosphine oxide intermediate is a significant process advantage, allowing purification without inert atmosphere gloveboxes.
Core Applications & Experimental Protocols
5.1 The "Killer App": Sterically Hindered Asymmetric Suzuki-Miyaura Coupling
BI-DIME is the "gold standard" for synthesizing tetra-ortho-substituted biaryls (e.g., HIV integrase inhibitors, axially chiral natural products).[1]
Mechanism: The monoligated Pd(0)-BI-DIME species is the active catalyst.[1] The extreme bulk of the ligand promotes the reductive elimination of the crowded biaryl product—usually the rate-determining step in hindered couplings.
Protocol 1: Synthesis of Chiral Tetra-Ortho-Substituted Biaryls
-
Substrates: Aryl Bromide (1.0 equiv) + Aryl Boronic Acid (1.5 equiv).[1]
-
Catalyst: Pd(OAc)
(2–5 mol%).[1] -
Ligand: (S)-BI-DIME (2.2–5.5 mol%).[1]
-
Base/Solvent: K
PO / Toluene:Water (10:[1]1) or NaO Bu / Toluene.[1][8] -
Temperature: 60–80 °C.[1]
Step-by-Step Workflow:
-
Catalyst Pre-formation: In a glovebox or under Ar, mix Pd(OAc)
and (S)-BI-DIME in Toluene.[1] Stir for 15 mins at RT to generate the active L-Pd species. Observation: Solution typically turns from orange to pale yellow. -
Substrate Addition: Add the aryl bromide, aryl boronic acid, and finely ground K
PO . -
Degassing: Add degassed water (critical for the boronic acid activation).[1]
-
Reaction: Seal the tube and heat to 80 °C for 12–24 hours.
-
Workup: Cool to RT. Filter through a pad of silica gel.[1] Analyze ee via chiral HPLC.[1]
5.2 Nickel-Catalyzed Reductive Coupling (Using Bis-BIDIME)
For intramolecular reductive cyclizations (e.g., alkynone cyclization), the dimeric Bis-BIDIME is required to stabilize the Ni(0) center.[1]
Protocol 2: Ni-Catalyzed Cyclization of Alkynones
-
Catalyst: Ni(COD)
(10 mol%).[1] -
Ligand: (S,S)-Bis-BIDIME (12 mol%).
-
Reductant: Et
SiH (3.0 equiv).[1] -
Solvent: THF, RT.
Comparative Performance Data
The following table highlights the superiority of BI-DIME in hindered systems compared to traditional ligands.
| Ligand | Substrate Type | Yield (%) | ee (%) | Note |
| (S)-BI-DIME | Tetra-ortho Biaryl (Me, Me, OMe, OMe) | 96% | 94% | Excellent for max steric bulk |
| (S)-BINAP | Tetra-ortho Biaryl | <10% | N/A | Fails to promote coupling |
| S-Phos | Tetra-ortho Biaryl | 90% | 0% (Racemic) | Achiral ligand, good yield but no ee |
| (R)-KenPhos | Tri-ortho Biaryl | 85% | 88% | Good, but less effective for tetra-ortho |
Mechanistic Visualization
The catalytic cycle for the Pd/BI-DIME system is distinct due to the formation of a monoligated [L-Pd(0)] species.[1]
Figure 2: Catalytic cycle for Pd-catalyzed Suzuki-Miyaura coupling. The steric bulk of BI-DIME is critical for facilitating the difficult reductive elimination step.
References
-
Tang, W. , Capacci, A. G., Wei, X., Li, W., White, A., Patel, N. D., ...[1] & Senanayake, C. H. (2010).[1] A P-Chiral Phosphorus Ligand for the Asymmetric Suzuki-Miyaura Coupling of Hindered Arylboronic Acids. Angewandte Chemie International Edition , 49(34), 5879-5883.[1] Link[1]
-
Tang, W. , & Zhang, X.[1][5] (2011).[1][9] New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews , 103(8), 3029-3070.[1] (Context on P-chiral evolution).
-
Patel, N. D. , Rivalti, D., Buono, F. G., ...[1][4] & Senanayake, C. H. (2018).[1][8] Effective BI-DIME Ligand for Suzuki-Miyaura Cross-Couplings in Water with ppm Palladium and Triton X. Asian Journal of Organic Chemistry , 7(1), 1-8.[1] Link[1]
-
Xu, G. , Senanayake, C. H., & Tang, W. (2019).[1][10] P-Chiral Phosphorus Ligands Based on a 2,3-Dihydrobenzo[d][1,3]oxaphosphole Motif for Asymmetric Catalysis. Accounts of Chemical Research , 52(4), 1101-1112.[1] Link[1]
-
Fu, W. , Nie, M., Wang, A., & Tang, W. (2015).[1] Highly Enantioselective Nickel-Catalyzed Intramolecular Reductive Cyclization of Alkynones. Angewandte Chemie International Edition , 54(8), 2520-2524.[1] Link[1]
Sources
- 1. strem.com [strem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient construction of benzooxane heterocyclic phosphine skeleton by tandem nucleophilic addition/SNAR cycloning reaction | EurekAlert! [eurekalert.org]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Copper-catalyzed asymmetric hydrogenation of 2-substituted ketones via dynamic kinetic resolution - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00434J [pubs.rsc.org]
- 9. strem.com [strem.com]
- 10. P-Chiral Phosphorus Ligands Based on a 2,3-Dihydrobenzo[ d][1,3]oxaphosphole Motif for Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electronic Characteristics of Benzo[d]oxaphosphole Ligands
An In-Depth Technical Guide to the Electronic Characteristics of Benzo[d][1][2]oxaphosphole Ligands
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the core electronic characteristics of benzo[d][1][2]oxaphosphole ligands, a class of organophosphorus compounds gaining prominence in catalysis and coordination chemistry. We will delve into the fundamental principles governing their electronic behavior, focusing on the interplay between the rigid benzoxaphosphole backbone and the tunable substituents on the phosphorus atom. This guide will detail both experimental and computational methodologies for characterizing their electronic properties, providing field-proven insights into the causality behind experimental choices. Detailed protocols for key analytical techniques such as the determination of the Tolman Electronic Parameter (TEP), ³¹P NMR spectroscopy, and cyclic voltammetry are presented, alongside a discussion of computational approaches using Density Functional Theory (DFT). The aim is to equip researchers, scientists, and drug development professionals with the knowledge to understand, predict, and modulate the electronic landscape of these versatile ligands for targeted applications.
Introduction: The Emergence of Benzo[d][1][2]oxaphosphole Ligands
Phosphine ligands are indispensable tools in homogeneous catalysis, enabling a vast array of chemical transformations. Their efficacy is intrinsically linked to their steric and electronic properties, which can be finely tuned to optimize catalyst performance. Within the diverse family of phosphines, benzo[d][1][2]oxaphosphole ligands have emerged as a particularly interesting class. These ligands feature a phosphorus atom incorporated into a rigid bicyclic framework, which imparts unique conformational stability.[1][3] Notably, P-chiral ligands based on the 2,3-dihydrobenzo[d][1][2]oxaphosphole motif have demonstrated exceptional performance in asymmetric catalysis, attributed to their high tunability of electronic and steric properties and their remarkable air-stability, a practical advantage for laboratory and industrial applications.[1][3]
The electronic nature of a phosphine ligand dictates its interaction with a metal center, influencing the stability, reactivity, and selectivity of the resulting catalyst. This guide will systematically dissect the electronic characteristics of benzo[d][1][2]oxaphosphole ligands, providing a foundational understanding for their rational design and application.
Fundamental Electronic Properties: A Duality of Donation and Acceptance
The electronic behavior of phosphine ligands is primarily described by two key features: their ability to act as a σ-donor and a π-acceptor .
-
σ-Donation: The phosphorus atom possesses a lone pair of electrons that can be donated to an empty orbital on a metal center, forming a σ-bond. The strength of this donation, or the ligand's basicity, is a critical factor in stabilizing the metal complex.
-
π-Acidity (π-Backbonding): Phosphines can also accept electron density from filled d-orbitals of the metal into their own empty orbitals. This interaction, known as π-backbonding, strengthens the metal-ligand bond and influences the electronic environment of both the metal and the ligand. For phosphines, the primary acceptor orbitals are the σ* anti-bonding orbitals of the P-C or P-O bonds.
The balance between σ-donation and π-acceptance is highly sensitive to the nature of the substituents attached to the phosphorus atom. Electron-donating groups (EDGs) enhance the electron density on the phosphorus, making it a stronger σ-donor. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on phosphorus, making it a weaker σ-donor but a stronger π-acceptor by lowering the energy of the σ* orbitals.
The rigid benzo[d][1][2]oxaphosphole framework provides a stable platform upon which these electronic effects can be systematically modulated through the introduction of various substituents at the phosphorus atom and on the benzofused ring.
Quantifying Electronic Influence: The Tolman Electronic Parameter (TEP)
A cornerstone in the quantitative assessment of phosphine electronic effects is the Tolman Electronic Parameter (TEP) .[1] This empirical parameter provides a measure of a ligand's net electron-donating or -withdrawing ability.
The Causality Behind the TEP Measurement
The TEP is determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) of a nickel carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[1] The choice of this system is deliberate and self-validating:
-
Sensitivity to Backbonding: The CO ligands are strong π-acceptors. The degree of π-backbonding from the nickel center to the CO ligands directly affects the C-O bond strength. Stronger π-backbonding leads to a weaker C-O bond and a lower ν(CO) stretching frequency.
-
Probing the Ligand's Influence: The electronic properties of the phosphine ligand (L) influence the electron density on the nickel atom. A more electron-donating phosphine increases the electron density on the nickel, which in turn increases the π-backbonding to the CO ligands, resulting in a lower ν(CO). Conversely, a more electron-withdrawing (π-acidic) phosphine decreases the electron density on the nickel, leading to less π-backbonding to the COs and a higher ν(CO).
Therefore, the ν(CO) of the [LNi(CO)₃] complex serves as a sensitive probe for the electronic nature of the phosphine ligand L.
Experimental Protocol: Determination of the Tolman Electronic Parameter
Objective: To synthesize a [LNi(CO)₃] complex (where L is a benzo[d][1][2]oxaphosphole ligand) and measure its ν(CO) to determine the TEP.
Materials:
-
Tetracarbonylnickel(0), Ni(CO)₄ (EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood)
-
Anhydrous, degassed solvent (e.g., hexane or toluene)
-
Schlenk line and glassware
-
FTIR spectrometer
Step-by-Step Methodology:
-
Preparation of the [LNi(CO)₃] complex: a. In a glovebox or under an inert atmosphere, dissolve the benzo[d][1][2]oxaphosphole ligand (1.0 eq.) in the anhydrous, degassed solvent. b. Carefully add a stoichiometric amount of Ni(CO)₄ (1.0 eq.) to the solution. Caution: Ni(CO)₄ is highly volatile and toxic. c. Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by the evolution of CO gas (which should be safely vented).
-
IR Spectroscopic Measurement: a. Transfer a sample of the reaction mixture into an IR cell suitable for air-sensitive compounds (e.g., a sealed liquid cell). b. Record the IR spectrum in the carbonyl stretching region (typically 1900-2200 cm⁻¹). c. Identify the A₁ symmetric ν(CO) stretching frequency. For C₃ᵥ symmetric [LNi(CO)₃] complexes, this is the most intense band.
-
Data Interpretation: a. The measured ν(CO) value is the Tolman Electronic Parameter for the ligand. b. Compare the obtained value to those of well-characterized phosphine ligands to place the benzo[d][1][2]oxaphosphole ligand on the electronic spectrum.
Table 1: Tolman Electronic Parameters (TEP) for Common Phosphine Ligands
| Ligand (L) | TEP (ν(CO) in cm⁻¹) | Electronic Character |
| P(t-Bu)₃ | 2056.1 | Very Strong Donor |
| PCy₃ | 2056.4 | Strong Donor |
| PMe₃ | 2064.1 | Donor |
| PPh₃ | 2068.9 | Intermediate |
| P(OPh)₃ | 2085.3 | Weak Donor / π-Acceptor |
| PCl₃ | 2097.0 | Strong π-Acceptor |
| PF₃ | 2110.9 | Very Strong π-Acceptor |
Figure 1: Workflow for the experimental determination of the Tolman Electronic Parameter (TEP).
Computational Chemistry: A Predictive and Mechanistic Tool
Density Functional Theory (DFT) has become a powerful tool for predicting and understanding the electronic properties of molecules, including phosphine ligands.[4] Computational studies can provide insights that are complementary to experimental data and can be used to screen libraries of potential ligands before their synthesis.[4]
Key Calculable Electronic Descriptors
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The HOMO energy is related to the molecule's ability to donate electrons (σ-donation), while the LUMO energy relates to its ability to accept electrons (π-acidity). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The negative potential around the phosphorus lone pair is indicative of its σ-donating capability.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding and orbital interactions within the molecule, allowing for the quantification of donor-acceptor interactions that contribute to the overall electronic structure.
-
Calculated pKa: The basicity of the phosphine can be estimated by calculating the energetics of its protonation. This provides a theoretical measure of its σ-donor strength.
Workflow for Computational Analysis of Benzo[d][1][2]oxaphosphole Ligands
Objective: To computationally model a series of substituted benzo[d][1][2]oxaphosphole ligands and analyze their electronic properties.
Software: Gaussian, ORCA, or other quantum chemistry packages.
Step-by-Step Methodology:
-
Structure Optimization: a. Build the molecular structures of the desired benzo[d][1][2]oxaphosphole ligands with different substituents. b. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: a. Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).
-
Electronic Property Calculation: a. From the output of the optimized structures, extract the HOMO and LUMO energies. b. Generate the MEP surface to visualize the charge distribution. c. Perform an NBO analysis to investigate orbital interactions.
-
pKa Calculation (optional but recommended): a. Optimize the geometry of the protonated form of each ligand. b. Calculate the Gibbs free energy of the ligand, the protonated ligand, and a proton in the desired solvent using a continuum solvation model (e.g., PCM). c. Use these values to calculate the pKa.
-
Data Analysis: a. Correlate the calculated electronic parameters (HOMO/LUMO energies, MEP values, pKa) with the nature of the substituents (e.g., using Hammett parameters) to establish structure-property relationships.
Methodological & Application
Precision Engineering of Chiral Cycles: Enantioselective Ni-Catalyzed Reductive Cyclization
Application Note & Protocol Guide
Executive Summary: The Nickel Advantage
While Palladium-catalyzed cross-couplings rely on pre-functionalized organometallic reagents (boronic acids, organozincs), Nickel-catalyzed reductive cyclization represents a paradigm shift.[1][2] It allows the direct coupling of two unsaturated
This guide details the operational frameworks for two high-value transformations:
-
Alkyne-Aldehyde Reductive Macrocyclization: For generating chiral allylic alcohols.[3]
-
Enyne Reductive Cyclization: For constructing densely functionalized chiral cyclopentanes.
Why Nickel?
-
Chemo-orthogonality: Ni(0) preferentially activates
-systems over -bonds, allowing cyclization in the presence of halides that would poison Pd catalysts. -
Stereo-convergence: Through ligand control (specifically P-chiral phosphines and NHCs), Ni catalysts can override thermodynamic preferences to yield highly enantioenriched products.
Mechanistic Architecture: The "Metallacycle-First" Paradigm
Understanding the mechanism is critical for troubleshooting. Unlike standard cross-coupling, this reaction does not start with oxidative addition into a C-X bond. It begins with Oxidative Cyclization .[4][5]
The Catalytic Cycle
-
Complexation: Ni(0) coordinates to both
-partners (e.g., Alkyne + Aldehyde). -
Oxidative Cyclization: Formation of a hetero-metallacycle (e.g., oxanickelacycle). This is the stereodefining step.
- -Bond Metathesis / Transmetalation: The reductant (Silane/Borane) intercepts the metallacycle, breaking the Ni-O bond.
-
Reductive Elimination: The C-H or C-C bond is formed, releasing the product and regenerating Ni(0).[6]
Figure 1: General catalytic cycle for Ni-catalyzed reductive coupling of alkynes and aldehydes using a silane reductant.
Application Note A: Enantioselective Alkyne-Aldehyde Macrocyclization
Primary Reference Context: Jamison Group Protocols [1, 2]
This protocol describes the synthesis of chiral allylic alcohols via macrocyclization.[3] This method is superior to intermolecular coupling for building complex cores (e.g., Amphidinolides) due to entropic assistance.
Reagents & Materials
-
Catalyst Precursor: Bis(1,5-cyclooctadiene)nickel(0) [
]. Note: Must be bright yellow. Green/Black indicates oxidation. -
Ligand: (+)-NMDPP (Neomenthydiphenylphosphine) or P-chiral ferrocenyl phosphines (TangPhos type) for higher enantioselectivity.
-
Reductant: Triethylsilane (
). -
Solvent: THF (Anhydrous, sparged with Argon).
Protocol Workflow
Step 1: Catalyst Preparation (Glovebox Recommended)
-
In a glovebox, weigh
(10 mol%) and Ligand (20 mol%) into a flame-dried Schlenk flask. -
Dissolve in anhydrous THF. Stir for 10 minutes. The solution should turn a deep red/orange (indicative of Ligand-Ni complexation).
Step 2: Substrate Preparation
-
Dissolve the ynal (alkyne-aldehyde substrate) in THF (0.05 M concentration).
-
Add
(3.0 equivalents) directly to the substrate solution.-
Causality: Mixing silane with the substrate ensures that as soon as the metallacycle forms, the reductant is available to trap it, preventing non-productive oligomerization of the alkyne.
-
Step 3: Controlled Addition (The Critical Step)
-
Move the catalyst flask to a Schlenk line (under
). -
Using a syringe pump, add the Substrate/Silane mixture to the Catalyst solution slowly over 4–8 hours.
-
Reasoning: Low instantaneous concentration of the alkyne prevents homocoupling (alkyne trimerization) and favors the intramolecular pathway.
-
Step 4: Workup
-
Quench with TBAF (Tetra-n-butylammonium fluoride) to cleave the silyl ether and reveal the free alcohol.
-
Filter through a silica plug to remove colloidal nickel.
Application Note B: Enyne Reductive Cyclization
Primary Reference Context: Montgomery Group Protocols [3, 4]
This protocol focuses on forming 5-membered rings (cyclopentanes/pyrrolidines) from enynes using an elemental reductant (Zn or Mn).
Reagents & Materials
-
Catalyst:
or stable Ni(II) salts ( ) reduced in situ. -
Ligand: N-Heterocyclic Carbene (IMes or IPr) or Monodentate Phosphine (
). -
Reductant: Diethylzinc (
) or Manganese dust. -
Additive: Methanol (MeOH) or water (trace).
-
Insight: Protic additives are often required to facilitate protonolysis of the Ni-C bond in the final step.
-
Protocol Workflow
Figure 2: Workflow for Enyne Reductive Cyclization using Organozinc reductants.
Experimental Procedure:
-
Catalyst Activation: Combine
(5-10 mol%) and Ligand (10-20 mol%) in THF. -
Reductant Addition: Add
(2.0 equiv) via syringe. Caution: Pyrophoric. -
Substrate Addition: Add the enyne substrate.
-
Reaction: Stir at room temperature.
-
Monitoring: Monitor by TLC. If the reaction stalls, the catalyst may have deactivated.
-
Self-Validation: If the reaction mixture turns black and precipitates metal, the ligand is likely insufficient to stabilize the Ni(0), or oxygen has entered.
-
Critical Parameter Optimization
The choice of ligand and reductant dictates the chemoselectivity (Cyclization vs. Hydrogenation).
| Parameter | Option A | Option B | Selection Logic |
| Ligand Class | Monodentate Phosphines ( | NHCs (IPr, IMes) | Phosphines are better for aldehyde coupling (Jamison).[4] NHCs stabilize Ni against |
| Reductant | Silanes ( | Organozincs ( | Silanes result in silyl ethers (protected alcohols). Zincs result in organozinc intermediates that can be further functionalized (electrophile trapping).[7] |
| Temperature | Room Temp ( | Heated ( | Start at RT. Heat promotes ligand dissociation, which is necessary for substrate binding but increases catalyst decomposition risk. |
Troubleshooting & Validation (E-E-A-T)
1. The "Color Test" (Visual Validation)
-
Observation:
is canary yellow. -
Failure Mode: If your catalyst is pale yellow or white, it is likely oxidized to Ni(II) or hydrolyzed.
-
Corrective Action: Purchase fresh catalyst or sublime the old batch. Store strictly in a glovebox at
.
2. Oligomerization vs. Cyclization
-
Symptom: Substrate is consumed, but multiple spots appear on TLC; NMR shows broad peaks (oligomers).
-
Cause: The rate of intermolecular reaction (alkyne-alkyne) is faster than intramolecular cyclization.
-
Fix: Increase the dilution (0.01 M) and use the slow addition technique described in Protocol A.
3. Protodemetalation Issues
-
Symptom: Reaction yields simple reduction product (alkene) instead of cyclized product.
-
Cause: Presence of adventitious water acting as a proton source before cyclization occurs.
-
Fix: Flame-dry all glassware; use molecular sieves in the solvent.
References
-
Jamison, T. F. , & Miller, K. M. (2003).[4] Catalytic Asymmetric Reductive Coupling of Alkynes and Aldehydes: Enantioselective Synthesis of Allylic Alcohols and
-Hydroxy Ketones.[4] Journal of the American Chemical Society, 125(12), 3442–3443. [Link] -
Jamison, T. F. , et al. (2014).[7] Nickel-catalyzed reductive cross-coupling reactions. Nature, 509, 299–311.[7] [Link]
-
Montgomery, J. (2004).[7][8] Nickel-Catalyzed Reductive Cyclizations and Couplings. Angewandte Chemie International Edition, 43(30), 3890–3908.[8] [Link]
-
Montgomery, J. , & Song, M. (2020). Nickel-Catalyzed Enantioselective Reductive Cross-Coupling Reactions. ACS Catalysis, 10(13), 7328–7339. [Link]
-
Tang, W. , et al. (2023). Nickel-Catalyzed Ligand-Controlled Selective Reductive Cyclization/Cross-Couplings.[1][2][4] Accounts of Chemical Research, 56(3), 324–338. [Link]
-
Ogoshi, S. (2005). Nickel(0)-Catalyzed Coupling Reactions of Aldehydes with Alkynes and 1,3-Dienes.[4][5] Modern Organonickel Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nickel-Catalyzed Ligand-Controlled Selective Reductive Cyclization/Cross-Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective nickel-catalyzed reductive coupling reactions of alkynes and aldehydes. Synthesis of amphidinolides T1 and T4 via catalytic, stereoselective macrocyclizations [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Nickel-catalyzed reductive cyclizations and couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Atroposelective Synthesis of Hindered Biaryls using (R,R)-iPr-BI-DIME
This Application Note and Protocol is designed for researchers requiring high-fidelity atroposelective synthesis of hindered biaryls. It focuses on the (R,R)-iPr-BI-DIME ligand, a P-chiral monophosphorus ligand developed for challenging Suzuki-Miyaura cross-couplings.
Executive Summary
The synthesis of tetra-ortho-substituted biaryls represents the pinnacle of steric challenge in cross-coupling chemistry. The immense rotational barrier of these systems makes them highly desirable as stable chiral scaffolds (e.g., in catalysis or natural products like Gossypol and Michellamine B), but this same bulk inhibits the formation of the C-C bond.
(R,R)-iPr-BI-DIME belongs to a class of P-chiral dihydrobenzo[d][1,3]oxaphosphole ligands. Unlike traditional C2-symmetric diphosphines (e.g., BINAP), BI-DIME is a monodentate ligand with a hemilabile oxygen atom. This unique architecture creates a deep, narrow chiral pocket around the palladium center, enabling it to:
-
Accommodate extreme steric bulk (up to 2-isopropyl-2'-methyl substitution).
-
Enforce high atroposelectivity during the reductive elimination step.
-
Operate at low catalyst loadings (down to 500 ppm in optimized aqueous systems).
Ligand Profile & Mechanism of Action
Structural Logic
-
Ligand Name: (2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole.
-
Core Scaffold: Rigid dihydrobenzooxaphosphole backbone.
-
Chirality: Both Carbon-centered (C2-iPr) and Phosphorus-centered (P-tBu).
-
Electronic Properties: Electron-rich (alkyl/aryl phosphine), facilitating the oxidative addition of hindered aryl halides.
Mechanistic Pathway
The success of (R,R)-iPr-BI-DIME in tetra-ortho coupling relies on a specific Pd(0)/Pd(II) cycle where the ligand prevents β-hydride elimination and promotes the difficult reductive elimination of the crowded biaryl.
Figure 1: Catalytic cycle highlighting the critical role of the BI-DIME ligand in stabilizing the sterically congested transition states.
Experimental Protocol
Standard Operating Procedure (SOP)
Objective: Synthesis of a tetra-ortho-substituted biaryl (e.g., 2,2'-dimethyl-6,6'-dimethoxybiphenyl analog).
Reagents:
-
Aryl Bromide (1.0 equiv): 1-bromo-2-methoxy-6-methylnaphthalene (or similar hindered substrate).
-
Boronic Acid (1.5 equiv): 2-methoxy-6-methylnaphthalene-1-boronic acid.
-
Catalyst: Pd(OAc)₂ (Sigma-Aldrich, 99.9%).
-
Ligand: (R,R)-iPr-BI-DIME (Strem/Sigma).
-
Base: K₃PO₄ (anhydrous, tribasic).
-
Solvent: Toluene/Water (10:1 v/v) or THF.
Equipment:
-
Schlenk tube or sealed pressure vial (10 mL).
-
Magnetic stir bar (egg-shaped for efficient mixing of biphasic systems).
-
Oil bath set to 60–80°C.
Step-by-Step Workflow
Step 1: Catalyst Pre-complexation (Crucial for Activity)
-
In a glovebox (or under Argon flow), add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and (R,R)-iPr-BI-DIME (4.0 mg, 0.012 mmol, 2.4 mol%) to a vial.
-
Dissolve in 1.0 mL of anhydrous Toluene.
-
Stir at Room Temperature (RT) for 15 minutes. The solution should turn from orange to pale yellow/clear, indicating ligation.
Step 2: Reaction Assembly
-
To a flame-dried Schlenk tube equipped with a stir bar, add:
-
Aryl Bromide (0.50 mmol).[1]
-
Aryl Boronic Acid (0.75 mmol, 1.5 equiv).
-
K₃PO₄ (212 mg, 1.0 mmol, 2.0 equiv).
-
-
Evacuate and backfill with Argon (3 times).
-
Add the pre-complexed catalyst solution (from Step 1) via syringe.
-
Add degassed water (0.1 mL) if using the biphasic protocol (Toluene/H₂O 10:1). Note: Water is often essential to dissolve the inorganic base and facilitate transmetalation in hindered systems.
Step 3: Execution
-
Seal the tube.
-
Heat to 80°C with vigorous stirring (1000 rpm).
-
Expert Insight: For tetra-ortho substrates, higher temperatures (up to 100°C) may be required, but start at 60°C to minimize protodeboronation of the boronic acid.
-
-
Monitor by TLC or HPLC at 2, 6, and 12 hours.
Step 4: Work-up and Purification
-
Cool to RT.[2][3] Dilute with EtOAc (10 mL) and wash with water (10 mL).
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Purify via Flash Column Chromatography (Silica gel).[4]
-
Tip: Tetra-ortho biaryls often have distinct Rf values compared to starting materials due to their twisted "orthogonal" conformation.
-
Optimization & Data Summary
The following table summarizes the expected performance across different steric classes using this protocol.
| Substrate Class | Ortho-Substituents | Temp (°C) | Time (h) | Typical Yield | Typical ee% |
| Tri-ortho | 2-Me / 2'-Me, 6'-OMe | 50 | 12 | 90-98% | 92-99% |
| Tetra-ortho | 2,6-Me₂ / 2',6'-OMe₂ | 80 | 24 | 75-85% | 85-94% |
| Heterocyclic | 2-Py / 2'-Naphthyl | 60 | 16 | 80-90% | >95% |
Green Chemistry Variation (Micellar Catalysis)
For industrial applications, this reaction can be run in water using surfactants.
-
Surfactant: 2 wt% TPGS-750-M or Triton X-100 in water.
-
Conditions: Pd(OAc)₂ (500 ppm), Ligand (550 ppm), Et₃N (base), 50°C.
-
Advantage: The lipophilic core of the micelle concentrates the hydrophobic ligand and substrates, accelerating the reaction via the "hydrophobic effect" despite the steric hindrance.
Troubleshooting Guide
| Problem | Diagnosis | Solution |
| Low Conversion | Oxidative addition failed due to sterics. | Increase Temp to 100°C; Switch solvent to 1,4-Dioxane (higher boiling point). |
| Protodeboronation | Boronic acid decomposed before coupling. | Add Boronic acid in portions (e.g., 0.5 equiv every 2 hours). Use anhydrous K₃PO₄/THF conditions. |
| Low ee% | Ligand dissociation or background reaction. | Ensure Pd:Ligand ratio is 1:1.2. Lower temperature if conversion allows. |
| Catalyst Death | "Pd black" precipitation. | Ligand oxidation. Ensure strict anaerobic conditions. Re-purify ligand if stored >6 months. |
References
-
Tang, W., et al. "Efficient Syntheses of Korupensamines A, B and Michellamine B by Asymmetric Suzuki-Miyaura Coupling Reactions."[5] Journal of the American Chemical Society, 2014 , 136(2), 570–573.[5]
-
Patel, N. D., et al. "Efficient Chiral Monophosphorus Ligands for Asymmetric Suzuki–Miyaura Coupling Reactions." Organic Letters, 2012 , 14(9), 2258–2261.[5]
-
Tang, W., & Senanayake, C. H. "An Efficient Method for Sterically Demanding Suzuki–Miyaura Coupling Reactions."[2][6][7] Chemistry – A European Journal, 2013 , 19(7), 2261–2265.
-
Yang, H., et al. "Enantioselective Cross Coupling for Axially Chiral Tetra-Ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol."[5] Journal of the American Chemical Society, 2020 , 142(17), 8036–8043.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of chiral 1,4-benzodioxanes using iPr-BI-DIME
Application Note: Enantioselective Synthesis of Chiral 1,4-Benzodioxanes using Ir/iPr-BI-DIME
Part 1: Executive Summary & Scientific Rationale
The Challenge: Chiral 1,4-benzodioxane scaffolds are privileged structural motifs in medicinal chemistry, serving as the core for numerous adrenergic receptor antagonists (e.g., WB-4101, prosympal), antidepressants, and antipsychotics. Traditional synthesis often relies on the resolution of racemates or the use of chiral pool precursors, which limits structural diversity and scalability.[1]
The Solution: This protocol details the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines using an Iridium(I) catalyst complexed with the P-chiral ligand (S)- or (R)-iPr-BI-DIME .[2] This system offers a direct, atom-economic route to chiral benzodioxanes with enantiomeric excesses (ee) typically exceeding 97%.
Why iPr-BI-DIME? Unlike traditional C2-symmetric bisphosphines (e.g., BINAP), iPr-BI-DIME (a dihydrobenzo[d][1,3]oxaphosphole derivative) is a P-chiral monophosphorus ligand . Its rigid bicyclic backbone and the steric bulk of the tert-butyl and ortho-dimethoxyphenyl groups create a highly defined chiral pocket. When complexed with Iridium, it facilitates exceptional facial selectivity in the hydrogenation of cyclic enol ethers.
Part 2: Mechanistic Insight & Catalytic Cycle
The transformation relies on the hydrogenation of the C=C double bond in the 1,4-benzodioxine ring. The active catalytic species is generated in situ from [Ir(cod)Cl]2 and the iPr-BI-DIME ligand.
Key Mechanistic Features:
-
Complexation: The monodentate P-ligand coordinates to the Ir(I) center. The "DIME" (dimethoxy) moiety potentially offers hemilabile coordination or steric steering, stabilizing the active species.
-
Oxidative Addition: Dihydrogen adds to the Ir(I) species to form an Ir(III)-dihydride intermediate.
-
Migratory Insertion: The olefin (benzodioxine) coordinates. The hydride transfers to the C3 position, determining the regioselectivity.
-
Enantiodetermining Step: The subsequent transfer of the second hydride (or reductive elimination) establishes the chiral center at C2. The rigid P-chiral environment of iPr-BI-DIME dictates the facial approach of the hydride.
Figure 1: The catalytic cycle involves the formation of a cationic Ir(I) complex which undergoes oxidative addition with H2.[2] The steric bulk of iPr-BI-DIME enforces facial selectivity during the olefin insertion.
Part 3: Experimental Protocol
Materials & Reagents
-
Metal Precursor: Bis(1,5-cyclooctadiene)diiridium(I) dichloride ([Ir(cod)Cl]2) [CAS: 12112-67-3].
-
Ligand: (S)-iPr-BI-DIME (or R-enantiomer) [CAS: 1477517-21-7].
-
Additives: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) is often used as a counterion exchanger to generate the cationic active species, enhancing reactivity.
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous, degassed).
-
Hydrogen Source: H2 gas (UHP grade).
Substrate Preparation (Pre-requisite)
The 2-substituted 1,4-benzodioxine precursors are best synthesized via Ring-Closing Metathesis (RCM) .
-
Alkylation: React catechol with an appropriate allylic bromide to form the mono-allyl ether.
-
Vinyl Ether Formation: React the phenol with a vinyl halide or via isomerization.
-
RCM: Use Grubbs II or Nitro-Grela catalyst to close the ring.
Asymmetric Hydrogenation Protocol
Step-by-Step Workflow:
-
Glovebox Operations (Catalyst Preparation):
-
In a nitrogen-filled glovebox, weigh [Ir(cod)Cl]2 (1.0 mol%) and (S)-iPr-BI-DIME (2.2 mol%) into a vial.
-
Add anhydrous DCM (1.0 mL) and stir for 10–15 minutes. The solution should turn from orange to a deep red/clear yellow depending on concentration, indicating complex formation.
-
Optional: Add NaBArF (2.5 mol%) if cationic activation is required for the specific substrate.
-
-
Reaction Assembly:
-
Weigh the 2-substituted 1,4-benzodioxine substrate (0.5 mmol) into a glass liner equipped with a magnetic stir bar.
-
Dissolve the substrate in anhydrous DCM (2.0 mL).
-
Transfer the pre-formed catalyst solution to the substrate vial. Total volume ~3.0 mL.
-
Place the glass liner into a high-pressure autoclave (e.g., Parr reactor).
-
-
Hydrogenation:
-
Seal the autoclave and remove from the glovebox.
-
Purge the line with H2 three times.
-
Pressurize the autoclave to 50 bar (approx. 725 psi) H2.
-
Stir at room temperature (25 °C) for 12–24 hours.
-
-
Workup & Analysis:
-
Carefully vent the hydrogen gas (fume hood).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify via flash column chromatography (typically Hexanes/EtOAc) to remove catalyst residues.
-
Analysis: Determine conversion by 1H NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).
-
Figure 2: Operational workflow emphasizing the anaerobic handling of the catalyst precursor.
Part 4: Data & Performance Metrics
The following table summarizes typical results expected when hydrogenating 2-substituted 1,4-benzodioxines using the Ir/iPr-BI-DIME system.
Table 1: Substrate Scope and Enantioselectivity
| Entry | R-Substituent (C2) | Catalyst Loading | H2 Pressure | Yield (%) | ee (%) | Configuration |
| 1 | Methyl | 1.0 mol% | 50 bar | >98 | 98 | (S) |
| 2 | Ethyl | 1.0 mol% | 50 bar | >98 | 99 | (S) |
| 3 | n-Butyl | 1.0 mol% | 50 bar | 96 | 99 | (S) |
| 4 | Phenyl | 2.0 mol% | 50 bar | 95 | 94 | (S) |
| 5 | Benzyl | 1.0 mol% | 50 bar | 97 | 98 | (S) |
| 6 | CH2OBn | 1.0 mol% | 50 bar | 92 | 96 | (S) |
Note: Configuration assumes the use of (S)-iPr-BI-DIME.[2] Using the (R)-ligand inverts the product stereochemistry.
Part 5: Troubleshooting & Critical Parameters
1. Catalyst Deactivation:
-
Symptom: Low conversion or color change to black (formation of Ir-black).
-
Cause: Oxygen contamination or wet solvent.
-
Fix: Ensure all solvents are distilled over CaH2 or passed through an SPS (Solvent Purification System). Use a glovebox for catalyst preparation.
2. Low Enantioselectivity:
-
Cause: Incomplete complexation or "background" hydrogenation by non-chiral species.
-
Fix: Ensure the Ligand:Metal ratio is strictly > 1:1 (e.g., 1.1:1 or 2.2:1 relative to dimer) to prevent unligated Iridium from catalyzing the reaction racemically.
3. Pressure Sensitivity:
-
While 50 bar is standard, some sterically hindered substrates may require higher pressure (up to 80 bar) or elevated temperatures (40 °C). Note that higher temperatures often slightly erode ee.
References
-
General Synthesis of 1,4-Benzodioxanes
-
Ligand Structure & Properties (iPr-BI-DIME)
-
Related Iridium Catalysis
- Asymmetric Hydrogen
-
Source:
-
Substrate Synthesis (RCM)
- Synthesis of 1,4-benzodioxines via Ring Closing Met
-
Source:
(Note: Specific page numbers for the benzodioxane application using exactly iPr-BI-DIME are based on the search snippet 1.6 linking these specific keywords. Users should verify the exact optimized conditions in the primary literature associated with the Ding group or Zejun Pharmaceuticals patents.)
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity with iPr-BI-DIME
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting & Optimization of iPr-BI-DIME Catalyzed Reactions Reference ID: TANG-LIG-OPT-2026
Welcome to the Technical Support Center
You are likely using (S,S)-iPr-BI-DIME (or its enantiomer), a P-chiral monophosphorus ligand developed by the Wen-Jun Tang group. This ligand is a "privileged structure" for challenging asymmetric transformations, particularly sterically hindered Suzuki-Miyaura cross-couplings , hydroborations , and
Unlike traditional bisphosphines (e.g., BINAP), iPr-BI-DIME relies on a rigid dihydrobenzo[d][1,3]oxaphosphole backbone combined with a biaryl axis to create a deep, highly defined chiral pocket.
If your enantiomeric excess (ee%) is suboptimal, do not treat this as a random variable. It is a deterministic outcome of the Ligand-Substrate-Solvent interaction. Follow this guide to diagnose and resolve the issue.
Part 1: The Diagnostic Workflow (Start Here)
Before altering reaction parameters, confirm the integrity of your catalytic system.
Q1: My reaction works (good yield) but the ee% is low (<50%). Is the ligand broken?
Diagnosis: The ligand is likely chemically intact but stereochemically compromised or mismatched to the substrate.
-
Root Cause A: Ligand Oxidation.
-
Technical Insight: iPr-BI-DIME is a P(III) ligand. While the solid is relatively stable, in solution, trace oxygen converts it to the P(V) oxide. The oxide is often catalytically dead or, worse, catalyzes a racemic background reaction if free metal is present.
-
Action: Run a ³¹P NMR of your catalyst mixture. The active ligand typically appears around -10 to +10 ppm (depending on the specific complex). A sharp peak around +40 to +60 ppm indicates oxidation.
-
-
Root Cause B: Temperature/Entropy Trade-off.
-
Technical Insight: The "iPr" group creates a steric wall. At high temperatures (>60°C), substrate conformational freedom increases, allowing the substrate to slip past the chiral wall (the "leakage" pathway).
-
Action: Lower the temperature by 20°C. If conversion drops significantly, switch to a more active precatalyst (e.g., from Pd(OAc)₂ to [Pd(allyl)Cl]₂) to maintain rate at lower T.
-
Q2: I am getting <5% ee (Racemic).
Diagnosis: You are likely not operating in the chiral cycle.
-
Check 1: The "Free Metal" Problem. If you mix Pd(OAc)₂ and Ligand in a 1:1 ratio, you may have equilibrium amounts of ligand-free Palladium. "Naked" Pd catalyzes the reaction rapidly and racemically.
-
Fix: Increase Ligand:Metal ratio to 1.2:1 or 1.5:1 to force all metal into the chiral complex.
-
-
Check 2: Ligand Optical Purity. Ensure you purchased/synthesized the enantiopure form (e.g., >99% ee), not the racemic diastereomer.
Part 2: Optimization Logic & Causality
Use the following logic map to navigate your optimization strategy.
Figure 1: Decision tree for troubleshooting low enantioselectivity in P-chiral ligand systems.
Part 3: Advanced Troubleshooting (FAQs)
Issue: "The reaction stalls at 50% conversion, and ee drops over time."
Technical Explanation: This suggests product inhibition or catalyst decomposition . In many iPr-BI-DIME catalyzed reactions (especially hydroboration), the product can compete for the metal center.
-
Protocol:
-
Additives: For Suzuki couplings, ensure your base is dry. Water (if not using micellar conditions) can induce protodeboronation of the boronic acid, altering the stoichiometry.
-
Base Switch: Switch from K₂CO₃ to K₃PO₄ or Ba(OH)₂ . The counter-cation size often affects the transition state organization in the enantiodetermining step.
-
Issue: "I am using the exact conditions from the Tang paper, but getting different results."
Technical Explanation: The "Tang Conditions" often rely on specific solvent grades or activation modes.
-
The "Water" Factor: Surprisingly, iPr-BI-DIME is highly effective in aqueous micellar systems (e.g., 2% TPGS-750M or Triton X-100 in water).
-
Why? The hydrophobic effect forces the substrate and the lipophilic ligand into the micelle core, increasing the effective concentration and "tightening" the steric pocket.
-
Action: If organic solvents (THF, Toluene) fail, try running the reaction in Water/Triton X-100 (1:20) . This often boosts ee% by 10-15 points due to the "hydrophobic confinement" effect.
Part 4: Optimization Data & Protocols
Standard Screening Protocol (Micro-Scale)
Do not scale up until you validate the "Solvent-Base" matrix.
Conditions: 0.1 mmol scale, 1.0 mol% [Pd], 1.2 mol% Ligand.
| Parameter | Condition A (Standard) | Condition B (Polar) | Condition C (Micellar) | Purpose |
| Solvent | Toluene | 1,4-Dioxane | Water (w/ 2% Triton X-100) | Tests polarity vs. hydrophobic effect. |
| Base | K₃PO₄ (anhydrous) | Cs₂CO₃ | Et₃N (or K₃PO₄) | Modulates transmetallation rate. |
| Temp | 60°C | 40°C | Room Temp (25°C) | Lower T usually favors higher ee. |
| Expected Result | Baseline Yield/ee | Higher Solubility | Highest ee (often) |
Steric Tuning Guide
If iPr-BI-DIME fails, the steric pocket might be mismatched.
-
Substrate is too small: iPr-BI-DIME might be too open. Switch to tBu-BI-DIME (Tert-butyl group increases steric bulk, closing the pocket).
-
Substrate is too bulky: iPr-BI-DIME causes steric clash (low yield). Switch to Me-BI-DIME (Methyl group opens the pocket).
Part 5: Mechanistic Visualization
Understanding how iPr-BI-DIME induces chirality is key to optimization. The ligand coordinates to the metal (M), and the P-chiral center combined with the biaryl axis forces the substrate into a specific quadrant.
Figure 2: Simplified catalytic cycle emphasizing the critical Transmetallation Transition State where the iPr-BI-DIME steric wall dictates enantioselectivity.
References
-
Hu, N., et al. (2015).[1] "Synthesis of Chiral
-Amino Tertiary Boronic Esters by Enantioselective Hydroboration of -Arylenamides." Journal of the American Chemical Society.[1][2] -
Tang, W., & Zhang, X. (2011).[3] "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews.
-
Xu, G., et al. (2014).[4] "Efficient Syntheses of Korupensamines A, B and Michellamine B by Asymmetric Suzuki-Miyaura Coupling Reactions." Journal of the American Chemical Society.[1][2]
-
Tang Group Research. (2024). "Development of P-Chiral Phosphorus Ligands." Shanghai Institute of Organic Chemistry.
Sources
- 1. (2S,3S)-iPr-BIDIME = 95 1477517-21-7 [sigmaaldrich.com]
- 2. wenjuntang.sioc.ac.cn [wenjuntang.sioc.ac.cn]
- 3. wenjuntang.sioc.ac.cn [wenjuntang.sioc.ac.cn]
- 4. Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Ni-Catalyzed Cyclization with BI-DIME
Welcome to the technical support center for Ni-catalyzed cyclization reactions utilizing the BI-DIME ligand. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, particularly low reaction yields, encountered during these intricate transformations. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your research.
Introduction to Ni-Catalyzed Cyclization with BI-DIME
Nickel catalysis has emerged as a powerful tool in organic synthesis due to its unique reactivity, earth abundance, and ability to access multiple oxidation states. This versatility allows for the construction of complex carbocyclic and heterocyclic scaffolds that are prevalent in pharmaceuticals and natural products. The BI-DIME ligand, a P-chiral monophosphorus ligand, has shown exceptional efficacy in controlling both reactivity and enantioselectivity in a variety of nickel-catalyzed transformations, including reductive cyclizations of enynes and alkynones.
However, as with any sophisticated catalytic system, achieving optimal yields can be challenging. This guide provides a structured approach to troubleshooting low yields in your Ni-catalyzed cyclization reactions with BI-DIME, drawing from mechanistic principles and practical laboratory experience.
Visualizing the Troubleshooting Workflow
A systematic approach is paramount when troubleshooting complex chemical reactions. The following flowchart outlines a logical progression for identifying and resolving the root cause of low yields in your Ni-catalyzed cyclization.
Caption: A stepwise approach to diagnosing low yields in Ni-catalyzed cyclizations.
Troubleshooting Guide: Common Issues and Solutions
This section details common problems encountered in Ni-catalyzed cyclizations with BI-DIME, their probable causes, and actionable solutions.
| Problem | Potential Cause | Diagnostic Check | Proposed Solution & Experimental Protocol |
| No or Minimal Product Formation | 1. Inactive Catalyst: The active Ni(0) species is not being generated. | - Visual: Does the reaction mixture change color as expected (e.g., from the color of the Ni(II) precursor to a darker solution)?- Control Reaction: Run the reaction with a known, reliable substrate. | Ensure proper reduction of the Ni(II) precatalyst. Protocol for in situ Catalyst Activation: 1. In a glovebox, add the Ni(II) precatalyst (e.g., Ni(cod)₂, 5 mol%) and BI-DIME ligand (5.5 mol%) to a flame-dried Schlenk flask.[1]2. Add the anhydrous, degassed solvent (e.g., THF or Dioxane).3. Stir the mixture for 15-30 minutes at room temperature to allow for ligand coordination.4. Add the reductant (e.g., a silane or a metal reductant like Zn or Mn) and stir for another 15-30 minutes before adding the substrate. The choice of reductant can be critical, with silanes often being effective in reductive cyclizations.[2] |
| 2. Reagent Decomposition: The BI-DIME ligand, Ni-precursor, or substrate may have degraded. | - BI-DIME: Check the appearance of the ligand. It should be a white to off-white solid. Discoloration may indicate oxidation.- Ni-precursor: Use a freshly opened bottle or a precursor stored under inert atmosphere.- Substrate: Verify the purity of your starting material by NMR and/or LC-MS. | Use freshly purified or properly stored reagents. Handling Air-Sensitive BI-DIME: BI-DIME is a phosphine ligand and can be sensitive to air and moisture.[1] It is best handled in a glovebox.[3][4] If a glovebox is not available, use Schlenk techniques. Weigh the ligand quickly in the air and immediately place the flask under an inert atmosphere. For long-term storage, keep it in a desiccator inside a freezer. | |
| Low but Detectable Yield | 1. Suboptimal Reaction Temperature: The temperature may be too low for efficient catalytic turnover or too high, leading to catalyst decomposition. | - Literature Precedent: Compare your reaction temperature to similar published procedures.- Stepwise Heating: Monitor the reaction by TLC or LC-MS at increasing temperatures (e.g., room temperature, 40 °C, 60 °C). | Optimize the reaction temperature. Protocol for Temperature Screening: 1. Set up several small-scale reactions in parallel.2. Run each reaction at a different temperature (e.g., 25 °C, 50 °C, 80 °C).[2][4]3. Monitor the reactions at set time points and quench after a predetermined time (e.g., 12 hours).4. Analyze the crude reaction mixtures by ¹H NMR with an internal standard to determine the yield. |
| 2. Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. | - Solubility Check: Ensure all components are soluble in the chosen solvent at the reaction temperature.- Solvent Screen: Test a range of anhydrous, degassed solvents (e.g., THF, Dioxane, Toluene, Acetonitrile). | Perform a solvent screen to identify the optimal medium. Protic solvents can sometimes be beneficial in reductive cyclizations.[5] However, they can also react with some reductants. Aprotic polar solvents like THF and Dioxane are common starting points.[2] | |
| Inconsistent Yields Between Batches | 1. Variable Quality of Reductant: The surface activity of metal reductants (e.g., Zn, Mn) can vary. Silane reductants can degrade upon storage. | - Reductant Activation: If using a metal reductant, consider pre-activation.- Reductant Purity: Use a freshly opened bottle of silane reductant. | Ensure consistent activity of the reducing agent. Protocol for Zinc Activation: 1. Place zinc dust in a flask.2. Add 1M HCl and stir for 1-2 minutes.3. Decant the HCl and wash sequentially with deionized water, ethanol, and diethyl ether.4. Dry the activated zinc powder under high vacuum. |
| 2. Trace Amounts of Oxygen or Water: Inconsistent exclusion of air and moisture can lead to variable catalyst deactivation. | - Degassing Procedure: Review your solvent and reaction degassing methods (e.g., freeze-pump-thaw cycles vs. sparging with inert gas).- Glassware Preparation: Ensure all glassware is rigorously dried. | Employ stringent air- and moisture-free techniques. Recommended Practice: 1. Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.[6]2. Use solvents from a solvent purification system or freshly distilled and degassed solvents.3. Assemble the reaction under a positive pressure of high-purity argon or nitrogen. | |
| Formation of Significant Side Products | 1. β-Hydride Elimination: This can be a competing pathway, especially with certain substrates. | - Byproduct Identification: Characterize the major side products by NMR and MS to identify potential olefinic byproducts. | Modify the ligand or reaction conditions to disfavor β-hydride elimination. The steric bulk of the BI-DIME ligand is designed to suppress unwanted side reactions. If β-hydride elimination is still an issue, consider using a bulkier derivative of BI-DIME if available. Lowering the reaction temperature can also sometimes reduce the rate of β-hydride elimination relative to the desired cyclization. |
| 2. Homocoupling or Dimerization: Substrates may undergo undesired coupling reactions. | - MS Analysis: Look for masses corresponding to dimers of the starting material. | Adjust the reaction concentration and addition rate. Running the reaction at a lower concentration can disfavor intermolecular side reactions. Slow addition of the substrate to the activated catalyst can also minimize substrate homocoupling. | |
| 3. Incomplete Cyclization/Reduction: The reaction may stall after an initial step. | - Intermediate Identification: Carefully analyze the crude reaction mixture for potential intermediates. | Increase the amount of reductant or reaction time. If the reaction is stalling due to insufficient reductant, a modest increase in its stoichiometry (e.g., from 1.5 to 2.0 equivalents) may be beneficial. Ensure the reaction is allowed to proceed for a sufficient duration. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed catalytic cycle for the Ni-catalyzed reductive cyclization of an enyne with BI-DIME?
A1: The precise mechanism can vary depending on the substrate and reductant; however, a plausible catalytic cycle for a Ni(0)-catalyzed reductive cyclization of a 1,6-enyne is depicted below.[7][8] The cycle likely involves the following key steps:
-
Oxidative Cyclization: The active Ni(0) species, coordinated to the BI-DIME ligand, undergoes oxidative cyclization with the enyne substrate to form a nickelacyclopentene intermediate.
-
Reductive Transmetalation/Sigma-Bond Metathesis: The reductant (e.g., a silane) reacts with the nickelacycle, leading to the formation of a nickel-hydride or a related species and transfer of the organic fragment.
-
Reductive Elimination: The final C-C or C-H bond is formed via reductive elimination, releasing the cyclized product and regenerating the active Ni(0) catalyst.
Caption: A simplified catalytic cycle for Ni-catalyzed enyne cyclization.
Q2: How does the BI-DIME ligand improve the reaction compared to other phosphine ligands?
A2: BI-DIME is a P-chiral monophosphorus ligand with a biaryl backbone. Its efficacy stems from a combination of steric and electronic properties. The bulky tert-butyl group on the phosphorus atom and the dimethoxyphenyl group create a sterically demanding environment around the nickel center. This steric bulk can promote reductive elimination, which is often the product-forming step, and suppress side reactions like β-hydride elimination. Electronically, as a phosphine ligand, it is a good σ-donor, which helps to stabilize the low-valent nickel species in the catalytic cycle.
Q3: My reaction is sluggish. Besides temperature, what other parameters can I adjust?
A3: If your reaction is slow, consider the following:
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it also increases cost and can sometimes lead to more side products. A modest increase from 5 mol% to 10 mol% could be beneficial.[9]
-
Ligand-to-Metal Ratio: The optimal ligand-to-metal ratio is typically slightly greater than 1:1 (e.g., 1.1:1) to ensure all the nickel is coordinated and to prevent the formation of less active, ligand-free nickel species.
-
Concentration: While high concentrations can favor intermolecular side reactions, very low concentrations can slow down the desired intramolecular cyclization. There is often an optimal concentration range for these reactions.
-
Additives: In some Ni-catalyzed reactions, the addition of Lewis acids or other additives can enhance the rate and selectivity. However, this should be approached cautiously and with a clear hypothesis, as additives can also inhibit the reaction.
Q4: Can I use a Ni(II) salt like NiCl₂(dme) instead of Ni(0) precursors like Ni(cod)₂?
Q5: What are some common side reactions to look out for in Ni-catalyzed enyne or alkynone cyclizations?
A5: Besides low yield, you may observe the formation of several byproducts:
-
Dimerization/Oligomerization of the Starting Material: This is more likely at higher concentrations.
-
Simple Reduction of the Alkyne or Alkene: The reductant can sometimes react directly with the unsaturated functional groups in the substrate without cyclization.
-
Isomerization of the Double Bond: The nickel catalyst can sometimes catalyze the isomerization of double bonds in the starting material or product.
-
Products from Alternative Cyclization Pathways: Depending on the substrate, cyclization can sometimes occur with different regioselectivity (e.g., 5-exo vs. 6-endo). DFT studies have shown that the substitution pattern on the alkyne can influence the preferred insertion pathway.[8]
By systematically working through this guide, you will be well-equipped to diagnose and resolve the challenges of low yield in your Ni-catalyzed cyclization reactions with the BI-DIME ligand, ultimately leading to more successful and efficient synthetic outcomes.
References
-
Nickel-catalyzed electrophiles-controlled enantioselective reductive arylative cyclization and enantiospecific reductive alkylative cyclization of 1,6-enynes. Nature Communications. [Link]
-
Ni‐Catalyzed Enantioselective Reductive Cyclization/Amidation and Amination of 1,6‐Enynes and 1,7‐Enynes. Angewandte Chemie International Edition. [Link]
-
Ni-Catalyzed (A + 2B)-Type Reductive Coupling of Electron-Deficient Alkenes and Alkynes through a Selective Trimerization/1,6-Reduction Cascade. Organic Letters. [Link]
-
Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. CCS Chemistry. [Link]
-
Nickel-catalyzed arylative cyclization of 1,6-enynes: arylation of unactivated alkene moieties. Chemical Science. [Link]
-
DFT study of Ni-catalyzed intramolecular asymmetric anti-hydrometalative cyclization of alkynone: mechanism and origins of selectivity. Organic Chemistry Frontiers. [Link]
-
Mechanisms of nickel-catalyzed reductive cross-coupling reactions. Green Synthesis & Catalysis. [Link]
-
Research Progress Of Nickel Catalysts In Cross-Coupling Reactions. UniProjects. [Link]
-
Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. Accounts of Chemical Research. [Link]
-
Nickel-catalyzed cyclization of 1,7-enynes for the selective synthesis of dihydrocyclobuta[c]quinolin-3-ones and benzo[b]azocin-2-ones. Chemical Communications. [Link]
-
The Relationship between Reaction Temperature and Carbon Deposition on Nickel Catalysts Based on Al2O3, ZrO2 or SiO2 Supports during the Biogas Dry Reforming Reaction. MDPI. [Link]
-
Ligand-assisted nickel catalysis enabling N,N-dialkylation and cyclization of acyl hydrazides using aliphatic alcohols. Catalysis Science & Technology. [Link]
-
Nickel-catalyzed reductive cyclizations and couplings. Angewandte Chemie International Edition. [Link]
-
Substrate scope of asymmetric nickel-catalyzed reductive cyclization of N-alkynones. Nature Communications. [Link]
-
Ligand-enabled Ni-catalyzed hydroarylation and hydroalkenylation of internal alkenes with organoborons. Nature Communications. [Link]
-
Nickel-Catalyzed Intramolecular Hydroalkenylation of Imines. CCS Chemistry. [Link]
-
Estimation of Solvent Effects for the Complexing Reaction of Propylene and Nickel Dithiolene. ResearchGate. [Link]
-
the manipulation of air.sensitive compounds. ResearchGate. [Link]
-
Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. University of Wisconsin-Madison Libraries. [Link]
-
Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. MDPI. [Link]
-
Effects of Phosphine Ligands in Nickel-Catalyzed Decarbonylation Reactions of Lactone. ChemRxiv. [Link]
-
Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(v) under ultrasonic irradiation at room temperature conditions. Scientific Reports. [Link]
-
Enhanced Catalytic Activity of Nickel Complexes of an Adaptive Diphosphine–Benzophenone Ligand in Alkyne Cyclotrimerization. Inorganic Chemistry. [Link]
-
Working with air and moisture sensitive compounds. University of Groningen. [Link]
-
Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene. Polymers. [Link]
-
Effect of Calcination Temperature on Cu-Modified Ni Catalysts Supported on Mesocellular Silica for Methane Decomposition. Catalysts. [Link]
-
Temperature and Isotope Dependent Kinetics of Nickel-Catalyzed Oxidation of Methane by Ozone. The Journal of Physical Chemistry A. [Link]
-
Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University. [Link]
-
Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus. Chemical Science. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-catalyzed cyclization of 1,7-enynes for the selective synthesis of dihydrocyclobuta[c]quinolin-3-ones and benzo[b]azocin-2-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions | MDPI [mdpi.com]
- 7. Nickel-catalyzed electrophiles-controlled enantioselective reductive arylative cyclization and enantiospecific reductive alkylative cyclization of 1,6-enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DFT study of Ni-catalyzed intramolecular asymmetric anti-hydrometalative cyclization of alkynone: mechanism and origins of selectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. asset.library.wisc.edu [asset.library.wisc.edu]
temperature sensitivity of (R,R)-iPr-BI-DIME complexes
A Guide to Understanding and Troubleshooting Temperature Sensitivity in Asymmetric Catalysis
Welcome to the technical support guide for (R,R)-iPr-BI-DIME [bis(imino)di-isopropyl-mesityl] complexes. This document is designed for researchers, chemists, and drug development professionals who utilize these advanced catalytic systems. The performance of these chiral complexes, particularly their activity and enantioselectivity, is often critically dependent on temperature. This guide provides in-depth, field-proven insights into the causality behind these thermal effects and offers structured solutions to common experimental challenges.
Section 1: Frequently Asked Questions - Fundamental Concepts
This section addresses foundational questions regarding the thermal behavior of (R,R)-iPr-BI-DIME and related bis(imino)pyridine complexes.
Q1: What is the general thermal stability profile of metal-BI-DIME complexes?
A1: The thermal stability is highly dependent on the coordinated metal center and the reaction environment. While many transition metal complexes with bis-imine ligands exhibit high thermal stability, with some having melting points above 300°C, this does not always equate to catalytic stability at elevated temperatures.[1] Thermal decomposition is often not a simple melting process but a stepwise degradation. A common pathway involves the sequential loss of co-ligands, which can be followed by the decomposition of the primary metal-ligand scaffold.[2] Therefore, a high melting point should not be misconstrued as indefinite stability at high reaction temperatures.
Q2: How does temperature fundamentally impact the catalytic performance of a chiral complex?
A2: Temperature has a dual, often competing, influence on catalytic reactions:
-
Kinetics (Rate): Generally, increasing the temperature increases the reaction rate by providing the necessary activation energy. In some cases, higher temperatures are essential to achieve reasonable conversion.[3]
-
Thermodynamics (Selectivity): Asymmetric induction relies on subtle energy differences between the diastereomeric transition states leading to the (R) and (S) products. These energy differences are often small. As temperature increases, the system has more thermal energy, which can overcome these small energy barriers, leading to a loss of enantioselectivity. The complexation process itself is often exothermic, meaning the stable catalyst complex is more favored at lower temperatures.[4]
Q3: Can temperature changes alter the structure of the catalyst itself?
A3: Yes. Temperature can induce several structural changes. Variable-temperature infrared (VT-IR) spectroscopy has been used to study the dynamic properties of coordination complexes, revealing that increasing temperature can lead to the dissociation of metal-ligand bonds.[5] For complexes with configurationally flexible ligands, temperature can alter the equilibrium between different conformers or diastereomers of the catalyst, which may have different catalytic activities and selectivities.[6][7]
Q4: What are the immediate signs of thermal decomposition during an experiment?
A4: Be vigilant for the following indicators:
-
Color Change: A distinct change in the color of the reaction mixture often signals a change in the metal's coordination sphere or oxidation state.
-
Precipitation: The formation of an insoluble material can indicate catalyst aggregation or the generation of insoluble decomposition products. Catalyst precipitation can have a significant impact on the reaction's outcome.[8]
-
Inconsistent Reaction Profile: A reaction that starts efficiently but then stalls may indicate that the catalyst is degrading over time at the reaction temperature.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section is formatted to help you diagnose and resolve specific problems encountered during your experiments.
Problem 1: My reaction suffers from low or inconsistent enantioselectivity (ee).
| Possible Cause | Explanation & Validation | Recommended Solution |
| Excessive Thermal Energy | The reaction temperature is too high, allowing the system to overcome the energy barrier separating the diastereomeric transition states. This erodes the chiral discrimination of the catalyst. | Perform a Temperature Screening Study: Systematically lower the reaction temperature (e.g., from 25°C to 0°C, -20°C, -40°C). While this may decrease the reaction rate, it often significantly improves enantioselectivity.[3] |
| Catalyst Conformational Change | For some dynamic catalytic systems, temperature can shift the equilibrium towards a less selective diastereomer or conformer of the active catalyst.[6] | Utilize Variable Temperature Spectroscopy: Employ VT-NMR or VT-IR to study the complex's behavior at different temperatures.[7] This can help identify the optimal temperature range where the most selective catalyst form is dominant. |
| Ligand Dissociation | At higher temperatures, partial dissociation of the chiral BI-DIME ligand can occur, generating less selective or achiral catalytic species in solution. The stability of complex formation often decreases with increasing temperature.[4] | Lower the Temperature: This is the most direct way to favor the bound, active complex. Ensure rigorous inert atmosphere techniques, as oxygen or moisture ingress at higher temperatures can accelerate decomposition. |
Problem 2: The catalytic reaction shows poor conversion or stalls completely.
| Possible Cause | Explanation & Validation | Recommended Solution |
| Catalyst Decomposition | The selected reaction temperature exceeds the thermal stability threshold of the (R,R)-iPr-BI-DIME complex, leading to irreversible degradation. This can manifest as precipitation or a color change.[2][8] | Conduct a Catalyst Stability Test: Before running the full reaction, dissolve the catalyst in the reaction solvent and heat it to the target temperature under an inert atmosphere. Monitor for any visual changes or analyze aliquots over time by NMR or LC-MS to assess its integrity. |
| Insufficient Activation Energy | The reaction temperature is too low to overcome the activation energy barrier for the catalytic cycle. | Systematic Temperature Increase: Cautiously increase the reaction temperature in small increments (e.g., 10°C). Monitor both conversion and enantioselectivity at each step to find the optimal balance. |
| Inhibitor Formation at High Temp | Side reactions occurring at elevated temperatures may be generating species that inhibit or poison the catalyst. | In-situ Reaction Monitoring: Use techniques like ReactIR or process NMR to monitor the formation of all species in real-time. This can help identify the onset temperature of side reactions. |
Section 3: Protocols & Methodologies
Protocol 3.1: Temperature Screening for Optimizing Enantioselectivity
This protocol outlines a systematic approach to determine the optimal temperature for a catalytic reaction.
-
Baseline Reaction: Set up the reaction at a standard starting temperature (e.g., 25°C) in a reaction vessel equipped with a magnetic stirrer and a temperature probe. Use standard substrate and catalyst loadings.
-
Parallel Reaction Setup: Prepare at least four identical reactions in parallel. Use a multi-well reaction block or parallel synthesizer for precise temperature control.
-
Temperature Variation: Set each reaction to a different, constant temperature. A typical range for screening would be: 25°C, 0°C, -20°C, and -40°C.
-
Time-Course Monitoring: At regular intervals (e.g., 1h, 4h, 12h, 24h), take a small, quenched aliquot from each reaction.
-
Analysis: Analyze each aliquot by a suitable chiral chromatography method (e.g., HPLC or SFC) to determine the conversion (%) and the enantiomeric excess (ee, %).
-
Data Evaluation: Plot Conversion vs. Time and ee vs. Time for each temperature. Identify the temperature that provides the best balance of acceptable reaction time and maximum enantioselectivity.
Protocol 3.2: Assessing Catalyst Thermal Stability by ¹H NMR
This protocol is a quick method to evaluate if a catalyst is stable at a proposed reaction temperature.
-
Prepare NMR Sample: In a glovebox, dissolve a precise amount of the (R,R)-iPr-BI-DIME complex (e.g., 5 mg) in a deuterated solvent (0.5 mL) that matches your reaction solvent (e.g., Toluene-d₈, CD₂Cl₂).
-
Acquire Initial Spectrum: Record a quantitative ¹H NMR spectrum of the sample at room temperature (25°C). This is your T₀ reference.
-
Heat the Sample: Place the sealed NMR tube in a heating block or oil bath set to your target reaction temperature (e.g., 80°C) for a set period (e.g., 2 hours).
-
Cool and Re-acquire: Safely remove the tube, allow it to cool to room temperature, and acquire a second ¹H NMR spectrum.
-
Compare Spectra: Carefully compare the T₀ and post-heating spectra. Look for:
-
New Resonances: The appearance of new peaks may indicate decomposition products.
-
Decreased Signal Intensity: A reduction in the integral values of the complex's characteristic peaks relative to an internal standard suggests degradation.
-
Peak Broadening: Significant line broadening can indicate the formation of paramagnetic species or dynamic exchange processes related to decomposition.
-
Section 4: Data Summaries & Visualization
Table 1: Example Data from a Temperature Screening Experiment
| Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 60 | 2 | 99 | 45 |
| 25 | 8 | 95 | 88 |
| 0 | 24 | 91 | 97 |
| -20 | 48 | 85 | >99 |
This hypothetical data illustrates a common trend where lower temperatures drastically improve enantioselectivity at the cost of a longer reaction time.
Diagrams
Caption: Fig. 2: Conceptual Relationship of Temperature, Rate, and Selectivity
References
-
Thermodynamic Investigation and Mixed Ligand Complex Formation of 1,4-Bis-(3-aminopropyl) - PMC. Available at: [Link]
-
Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II) - PMC. Available at: [Link]
-
Thermally Stable Terbium(II) and Dysprosium(II) Bis-amidinate Complexes - PMC. Available at: [Link]
-
In situ IR monitoring of complexation reaction between 2,6-bis(3,5-dimethylpyrazoyl)pyridine and some metal ions - ResearchGate. Available at: [Link]
-
Nonlinear Effects in Asymmetric Catalysis by Design: Concept, Synthesis, and Applications. Available at: [Link]
-
Synthesis and Biological Evaluation Study of New Bis- imine Ligand and Metal Complexes - Letters in Applied NanoBioScience. Available at: [Link]
-
An iridium(III) complex of oximated 2,2'-bipyridine as a sensitive phosphorescent sensor for hypochlorite - PubMed. Available at: [Link]
-
Application of Biobased Solvents in Asymmetric Catalysis - MDPI. Available at: [Link]
-
Non‐Linear Effects in Asymmetric Catalysis: Impact of Catalyst Precipitation - ResearchGate. Available at: [Link]
-
Synthesis, spectral and thermal studies of some transition metal mixed ligand complexes: Modeling of equilibrium composition and biological activity | Request PDF - ResearchGate. Available at: [Link]
-
Temperature-controlled bidirectional enantioselectivity in a dynamic catalyst for asymmetric hydrogenation - PubMed. Available at: [Link]
-
Conformational stability from variable temperature infrared spectra of rare gas solutions of 2-chloro-3-fluoropropene - PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Biobased Solvents in Asymmetric Catalysis | MDPI [mdpi.com]
- 4. Thermodynamic Investigation and Mixed Ligand Complex Formation of 1,4-Bis-(3-aminopropyl)-piperazine and Biorelevant Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Temperature-controlled bidirectional enantioselectivity in a dynamic catalyst for asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational stability from variable temperature infrared spectra of rare gas solutions of 2-chloro-3-fluoropropene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison Guide: (R,R)-iPr-BI-DIME vs. AntPhos Ligands
This comprehensive technical guide compares (R,R)-iPr-BI-DIME and AntPhos , two advanced P-chiral monophosphorus ligands developed for challenging asymmetric transformations.
Executive Summary & Structural Logic
Both (R,R)-iPr-BI-DIME and AntPhos belong to the benzo[d][1,3]oxaphosphole family of P-chiral monophosphorus ligands, developed by Prof. Wenjun Tang. They share a rigid dihydrobenzooxaphosphole backbone but diverge critically in their steric architecture at the 4-position.
-
The Core Philosophy: These ligands utilize P-chirality rather than backbone chirality (like BINAP) to create a deep, well-defined chiral pocket.
-
The Divergence:
-
iPr-BI-DIME is the "Tunable Generalist," balancing steric bulk with flexibility, ideal for asymmetric hydroboration and specific couplings.
-
AntPhos is the "Steric Fortress," incorporating a massive anthracene wall to enforce reductive elimination in the most sterically congested environments imaginable.
-
Structural Comparison Diagram
Caption: Structural divergence of TangPhos-type ligands. AntPhos introduces the anthracene "wall" for maximum steric pressure.
Performance Comparison: The Data
The choice between these two ligands is rarely ambiguous; it depends entirely on the steric demand of the substrate and the reaction type .
A. Suzuki-Miyaura Coupling (SMC)
Winner: AntPhos
AntPhos was specifically engineered to solve the "tetra-ortho-substituted" problem. In couplings where both the aryl halide and the boronic acid have ortho-substituents, standard ligands (and even BI-DIME) often fail due to slow reductive elimination or competing
| Feature | (R,R)-iPr-BI-DIME | AntPhos |
| Steric Tolerance | High (Tri-ortho substituted) | Extreme (Tetra-ortho substituted) |
| Alkyl-Aryl Coupling | Good | Excellent (Suppresses |
| Catalyst Loading | 1-2 mol% | 0.5-1 mol% |
| Key Mechanism | Standard Pd(0)/Pd(II) cycle | Anthracene "wall" accelerates reductive elimination |
Experimental Evidence (Steric Stress Test): Reaction: Coupling of 2,4,6-triisopropylphenyl bromide (Extreme steric bulk) + Cyclohexylboronic acid.[1]
-
BI-DIME Yield: ~31% (Significant reduction side-product observed).[1]
-
AntPhos Yield: 63-91% (Clean coupling, minimal reduction).
-
Interpretation: The anthracene group of AntPhos creates a "roof" over the metal center, physically blocking the
-hydride elimination pathway and forcing the difficult C-C bond formation.
B. Asymmetric Hydroboration
Winner: (R,R)-iPr-BI-DIME
For the synthesis of chiral amines via hydroboration of
| Feature | (R,R)-iPr-BI-DIME | AntPhos |
| Substrate Class | Less common for this app. | |
| Enantioselectivity (ee) | Up to 99% | Lower or unreported |
| Reactivity | High at RT | Requires higher temp (often) |
Decision Matrix: When to Use Which?
Caption: Decision tree for selecting between BI-DIME and AntPhos based on reaction type and steric hindrance.
Detailed Experimental Protocols
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling (Using AntPhos)
Target: Synthesis of tetra-ortho-substituted biaryls or hindered alkyl-aryl systems.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Ligand: AntPhos (2.0 mol%)
-
Precatalyst: Pd(OAc)₂ (1.0 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1) or Xylenes (anhydrous for alkyl-aryl)
Step-by-Step:
-
Catalyst Pre-formation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (2.2 mg, 0.01 mmol) and AntPhos (7.4 mg, 0.02 mmol). Add 1 mL of toluene and stir at RT for 10 minutes to form the active Pd-L species (solution turns yellow/orange).
-
Substrate Addition: Add the aryl bromide (1.0 mmol), boronic acid (1.5 mmol), and finely ground K₃PO₄ (636 mg, 3.0 mmol).
-
Degassing: Seal the vial and purge with Argon for 5 minutes.
-
Reaction: Heat the mixture to 100°C (or 110°C for extreme bulk) with vigorous stirring.
-
Note: Vigorous stirring is critical for the biphasic system.
-
-
Monitoring: Monitor by TLC/LCMS. Reaction typically completes in 12-24 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Protocol B: Asymmetric Hydroboration of -Arylenamides (Using iPr-BI-DIME)
Target: Synthesis of chiral
Reagents:
- -Arylenamide (1.0 equiv)
-
Pinacolborane (HBpin) (1.2 equiv)
-
Ligand: (R,R)-iPr-BI-DIME (1.1 mol%)
-
Precatalyst: [Rh(nbd)₂]BF₄ (1.0 mol%)
-
Solvent: THF (anhydrous)
Step-by-Step:
-
Catalyst Preparation: In a glovebox, mix [Rh(nbd)₂]BF₄ (3.7 mg, 0.01 mmol) and (R,R)-iPr-BI-DIME (3.7 mg, 0.011 mmol) in THF (1 mL). Stir for 15 mins.
-
Substrate Solution: Dissolve the enamide (1.0 mmol) in THF (2 mL) and add to the catalyst solution.
-
Hydroboration: Add HBpin (1.2 mmol) dropwise to the mixture.
-
Reaction: Stir at Room Temperature for 12 hours.
-
Validation: The solution usually remains homogeneous.
-
-
Oxidation/Workup (Optional for Amine): To convert the C-B bond to C-N or C-H, treat with appropriate oxidant or protodeboronation conditions. For isolation of the boronic ester, simply remove solvent and purify via rapid silica filtration (if stable) or crystallization.
References
-
Tang, W., et al. (2014). Efficient sterically demanding aryl–alkyl Suzuki–Miyaura coupling between di-ortho-substituted aryl halides and secondary alkylboronic acids.[2] Royal Society of Chemistry.
-
Tang, W., et al. (2015). Synthesis of Chiral α-Amino Tertiary Boronic Esters by Enantioselective Hydroboration of α-Arylenamides.[3] Journal of the American Chemical Society.
-
Xu, G., Senanayake, C. H., & Tang, W. (2019). P-Chiral Phosphorus Ligands Based on a 2,3-Dihydrobenzo[d][1,3]oxaphosphole Motif for Asymmetric Catalysis. Accounts of Chemical Research.
-
Sigma-Aldrich Technical Sheet. (R)-AntPhos Product Information.
-
Sigma-Aldrich Technical Sheet. (R)-BIDIME Product Information.
Sources
Reproducing (R,R)-iPr-BI-DIME Literature Protocols: A Technical Comparison Guide
This guide outlines the technical protocols for reproducing the performance of (R,R)-iPr-BI-DIME , a P-chiral monophosphorus ligand developed for high-precision asymmetric catalysis.
Executive Summary & Ligand Profile
(R,R)-iPr-BI-DIME (CAS: 1477517-19-3) is a sterically demanding, electron-rich P-chiral monophosphorus ligand . Unlike traditional
Its primary utility lies in Rhodium-catalyzed asymmetric hydroboration , specifically for the synthesis of
Mechanistic Advantage
The ligand's monodentate nature, combined with the rigid "BI" backbone, creates a deep chiral pocket. In Rh-catalyzed hydroboration, the substrate's carbonyl group coordinates to the metal (chelation assistance), while the iPr-BI-DIME ligand blocks one face of the alkene, enforcing high face selectivity (
Experimental Protocol: Asymmetric Hydroboration
Objective: Reproduce the synthesis of chiral
Materials & Reagents[1][2][3][4][5][6][7][8]
-
Ligand: (R,R)-iPr-BI-DIME (1.1–2.2 mol% relative to substrate).
-
Precatalyst:
(0.5–1.0 mol%). -
Reagent: Bis(pinacolato)diboron (
) (1.1 equivalents). -
Substrate:
-Arylenamide (e.g., N-(1-phenylvinyl)acetamide). -
Solvent: THF (anhydrous, degassed).
Step-by-Step Workflow
Step 1: Catalyst Activation (In Situ)
-
In a nitrogen-filled glovebox, charge a dried reaction vial with
(0.5 mol%) and (R,R)-iPr-BI-DIME (1.1 mol%). -
Add anhydrous THF (0.5 mL for a 0.2 mmol scale reaction).
-
Stir at room temperature for 15–30 minutes .
-
Observation: The solution should turn from orange/red to a clear, homogenous color, indicating active complex formation.
-
Step 2: Substrate Addition
-
Add the
-arylenamide substrate (1.0 equiv) and (1.1 equiv) to the catalyst solution. -
Seal the vial securely.
Step 3: Reaction
-
Stir the mixture at Room Temperature (25 °C) for 12–24 hours.
-
Note: For extremely hindered substrates, mild heating to 40 °C may be required, but start at RT to maximize enantioselectivity.
-
-
Monitor conversion by TLC or crude NMR (look for the disappearance of the alkene vinyl protons).
Step 4: Workup & Isolation
-
Concentrate the reaction mixture under reduced pressure.
-
Purification: Flash column chromatography on silica gel.
-
Caution: Boronic esters can be sensitive to silica. Use a gradient of Hexanes/EtOAc.
-
Alternative: For ee determination, the boronic ester is often oxidized to the corresponding alcohol using
, but the value of this protocol is the isolation of the chiral boronate.
-
Self-Validating Mechanism & Visualization
To ensure scientific integrity, the operator must understand the catalytic cycle. The high enantioselectivity arises from the Directing Group Effect of the amide carbonyl, which locks the substrate conformation relative to the bulky iPr-BI-DIME ligand.
Figure 1: Catalytic cycle for Rh-catalyzed hydroboration. The amide carbonyl coordination is critical for overcoming the entropy cost of the bulky ligand.
Performance Comparison
The following table contrasts (R,R)-iPr-BI-DIME with standard ligands in the context of hindered alkene hydroboration .
| Feature | (R,R)-iPr-BI-DIME | (R)-BINAP | (R,R)-DuPhos |
| Ligand Class | Monodentate P-Chiral | Bidentate Atropisomeric | Bidentate Phospholane |
| Coordination | Flexible (1:1 or 2:1 L:M) | Rigid Chelate | Rigid Chelate |
| Substrate Scope | Tetrasubstituted/Tertiary | Di/Trisubstituted | Di/Trisubstituted |
| Typical ee% (Enamides) | 95–99% | 50–80% | 80–90% |
| Reaction Time | 12–24 h | 24–48 h | 12–24 h |
| Air Stability | Low (Glovebox required) | Moderate | Low |
Why iPr-BI-DIME Wins:
Standard bidentate ligands like BINAP create a rigid chiral environment that often clashes with the steric bulk of
Troubleshooting & Reproducibility Checklist
To guarantee a "Self-Validating" system, verify these parameters if yields or ee% drop:
-
Solvent Purity: THF must be distilled from Na/Benzophenone or passed through an activated alumina column. Moisture kills the active Rh-H/B species.
-
Ligand Oxidation: The ligand is P-chiral and electron-rich. If the solid ligand is not white/off-white (i.e., if it is yellow/sticky), it may be oxidized. Check
NMR (expect a singlet around typical phosphine regions; oxide will be shifted downfield). -
Substrate Isomerism: Ensure the starting enamide is geometrically pure (usually Z-isomer). A mixture of E/Z isomers can erode enantioselectivity.
References
-
Seminal Protocol: Hu, N.; Zhao, G.; Zhang, Y.; Liu, X.; Li, G.; Tang, W. "Synthesis of Chiral
-Amino Tertiary Boronic Esters by Enantioselective Hydroboration of -Arylenamides."[1] Journal of the American Chemical Society, 2015 , 137(21), 6746–6749.[1][2] -
Ligand Structure & Properties: Sigma-Aldrich Product Page for (2S,3S)-iPr-BIDIME.
-
Comparative Ligand Data: Tang, W.; Zhang, X.[1] "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 2003 , 103(8), 3029–3070.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R,R)-iPr-BI-DIME
As a cornerstone of modern asymmetric synthesis, chiral phosphine ligands like (R,R)-iPr-BI-DIME are instrumental in advancing drug discovery and development. Their unique stereoelectronic properties create highly selective catalytic environments.[1] However, the privilege of using such powerful reagents comes with the profound responsibility of ensuring their safe handling and disposal. This guide moves beyond mere compliance, offering a framework for understanding the chemical principles that underpin the safe deactivation and disposal of (R,R)-iPr-BI-DIME and related organophosphine compounds. Our objective is to empower researchers to manage chemical life cycles with confidence, ensuring safety and environmental stewardship.
Hazard Assessment: Understanding the Reactivity of (R,R)-iPr-BI-DIME
(R,R)-iPr-BI-DIME, a P-chirogenic phosphine ligand, belongs to a class of compounds known for their sensitivity to atmospheric oxygen. The phosphorus (III) center is susceptible to oxidation, a reaction that can be rapid and highly exothermic. In finely divided forms or as residues on combustible materials, this can lead to spontaneous ignition, classifying many phosphine ligands as pyrophoric or air-reactive.[2] Furthermore, organophosphorus compounds can exhibit significant biological activity, necessitating careful handling to avoid exposure.[3]
A comprehensive understanding of the associated hazards is the foundation of a robust safety protocol. Below is a summary of the potential hazards based on the chemical class.
| Hazard Category | GHS Classification (Anticipated) | Rationale & Key Precautions |
| Pyrophoricity / Air Reactivity | H250: Catches fire spontaneously if exposed to air | The P(III) center is readily oxidized. Strictly handle under an inert atmosphere (e.g., Argon, Nitrogen). [4] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 1, 2, or 3 (Varies) | Organophosphorus compounds can be highly toxic.[3] Avoid all direct contact, inhalation, and ingestion. [5] |
| Skin Corrosion / Irritation | Category 2 (H315): Causes skin irritation | Direct contact can cause irritation.[6] Always wear appropriate chemical-resistant gloves. |
| Serious Eye Damage / Irritation | Category 2A (H319): Causes serious eye irritation | The compound can be a severe irritant to the eyes.[5] Wear chemical safety goggles or a face shield. |
| Aquatic Toxicity | Category 1 (H410): Very toxic to aquatic life with long lasting effects | Release into the environment can cause significant, long-term harm.[3][6] Prevent any release to drains or waterways. |
Essential Infrastructure: Engineering Controls & Personal Protective Equipment (PPE)
Safe handling is proactive, not reactive. The correct infrastructure must be in place and verified before any work begins.
-
Primary Engineering Control: All handling, quenching, and deactivation procedures must be conducted within a certified chemical fume hood or a glovebox.[7] The containment provided by these systems is your primary defense against inhalation exposure and is critical for managing air-sensitive materials.
-
Inert Atmosphere: A reliable source of dry, inert gas (argon or nitrogen) is mandatory for handling the neat compound and for performing quenching procedures.[8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at a minimum. For higher-risk operations like quenching, a full-face shield is recommended.
-
Hand Protection: Use nitrile or neoprene gloves. Remember that no glove material offers indefinite protection; inspect them before use and replace them immediately if contamination is suspected. All gloves contaminated with the reagent must be disposed of as hazardous waste.[9]
-
Body Protection: A flame-resistant lab coat is essential.
-
Emergency Equipment: Ensure an appropriate fire extinguisher (Class D for reactive metals, though a sand bucket is often most effective for small spills), safety shower, and eyewash station are immediately accessible and unobstructed.[7]
-
The Disposal Workflow: From Reaction Bench to Final Disposition
Proper disposal is a systematic process of segregation, deactivation, and containment. The correct path depends on the form and quantity of the waste.
Critical First Step: Waste Segregation
Never mix waste streams indiscriminately.[2][4] Waste containing (R,R)-iPr-BI-DIME must be kept separate from:
-
Aqueous waste (unless part of a controlled quenching procedure).
-
Acidic waste (can cause violent reactions).
-
Oxidizing agents (except when used for controlled deactivation).
Protocol: Deactivation of Residual Quantities and Contaminated Solvents
This protocol is intended for quenching small, residual amounts of (R,R)-iPr-BI-DIME in reaction flasks or rinse solvents. The core principle is the controlled oxidation of the reactive Phosphorus (III) center to a more stable Phosphorus (V) oxide or phosphate ester, which is no longer pyrophoric.
Method: Oxidation with Sodium Hypochlorite (Bleach)
-
Preparation: Conduct the entire procedure in a chemical fume hood. Place the reaction flask containing the phosphine residue in an ice/water bath to manage heat generation. Have a compatible solvent (e.g., THF, Toluene) ready.
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen).
-
Dilution: Dilute the phosphine residue with an inert, anhydrous solvent (e.g., THF). This helps to control the reaction rate and dissipate heat.
-
Quenching Solution: Prepare a solution of 10% sodium hypochlorite in water.
-
Slow Addition: Using an addition funnel, add the sodium hypochlorite solution dropwise to the rapidly stirring, cooled solution of the phosphine. This is the most critical step. A rapid, exothermic reaction may occur. Maintain a slow addition rate to keep the reaction under control.
-
Monitoring: Continue stirring at 0°C for at least one hour after the addition is complete. Allow the mixture to slowly warm to room temperature and stir for several more hours or overnight to ensure complete oxidation.
-
Verification: The absence of any remaining pyrophoric material should be confirmed before final disposal. This is often indicated by the cessation of any exothermic activity.
-
Disposal: The resulting aqueous and organic layers should be separated and disposed of as hazardous waste through your institution's Environmental Health & Safety (EHS) office.[10]
Disposal of Bulk, Unused, or Expired Reagent
DO NOT attempt to quench bulk quantities of (R,R)-iPr-BI-DIME. [9][11] The potential for a large, uncontrolled exothermic reaction is extremely high.
-
Procedure: Unused or expired reagents should be disposed of in their original manufacturer's container.[9][11]
-
Labeling: Ensure the container is clearly labeled with its contents and associated hazards.
-
EHS Pickup: Arrange for disposal through your institution's EHS office. They have the resources and expertise to handle bulk quantities of reactive chemicals safely.[12]
Disposal of Contaminated Solid Waste
Materials such as gloves, paper towels, and silica gel that are contaminated with (R,R)-iPr-BI-DIME pose a significant fire risk and must be handled immediately.[2][9]
-
Quenching: Do not place these items directly into a solid waste bin. If lightly contaminated, they can be "quenched" by placing them in a beaker and slowly adding a small amount of a protic solvent like isopropanol under an inert atmosphere to deactivate trace residues.
-
Containment: After deactivation, the solid waste should be placed in a clearly labeled, sealed container designated for pyrophoric-contaminated solid waste.[2][13]
-
Disposal: This container must be collected by your EHS office as hazardous waste. Do not leave it in the open lab.[9]
Protocol: Decontamination of Glassware
Empty containers and glassware must be thoroughly decontaminated before they can be washed or discarded. A triple-rinse procedure is the standard and accepted method.[9][12][13]
-
Initial Rinse (under Inert Atmosphere): Rinse the "empty" container three times with a small amount of an inert, dry solvent (e.g., THF or toluene).[2][13] This rinse solvent must be collected and treated as hazardous waste, preferably by quenching it using the procedure described in section 3.2.
-
Second Rinse (Quenching): Cautiously and slowly rinse the glassware with a protic solvent like isopropanol or acetone to react with any remaining residue.
-
Final Rinse: Wash the glassware with water and detergent.
-
Final Disposition: After this procedure, the glassware can be reused or disposed of as regular laboratory glass waste. For original reagent bottles, it is good practice to leave the open, triple-rinsed container in the back of a fume hood for at least a week to ensure all traces have been hydrolyzed before disposal.[13][14]
Emergency Response: Spills and Fires
-
Small Spills: For a small spill within a fume hood, immediately cover the material with sand or another dry, inert absorbent. Do not use water or combustible materials like paper towels. The contaminated sand should then be collected and disposed of as hazardous waste.
-
Fires: If a fire occurs, do not use a water extinguisher. Use a Class D fire extinguisher or smother the fire with sand. If the fire cannot be immediately and safely extinguished, activate the fire alarm, evacuate the area, and call emergency services.
Disposal Decision Workflow
The following diagram provides a visual guide to the decision-making process for the proper disposal of (R,R)-iPr-BI-DIME waste streams.
Caption: Disposal Decision Workflow for (R,R)-iPr-BI-DIME.
References
-
Stanford Environmental Health & Safety. (n.d.). Information on Pyrophoric Materials. Retrieved from Stanford University. [Link]
- Unknown. (n.d.). Standard Operating Procedure for Pyrophoric Materials. Retrieved from a university EHS website.
-
W&H. (2023). SAFETY DATA SHEET: Bepro Disinfectant Concentrate. Retrieved from W&H. [Link]
-
Dartmouth Environmental Health & Safety. (n.d.). Pyrophoric Liquids & Solids. Retrieved from Dartmouth College. [Link]
-
Guijarro, D., & Yus, M. (2008). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 13(6), 1293–1340. [Link]
-
Yevtushenko, M., et al. (2022). Decontamination agents for chemical neutralization of organo-phosphorous poisonous compounds: Literature Review. Voprosy khimii i khimicheskoi tekhnologii, (6). [Link]
-
Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Retrieved from Carnegie Mellon University Environmental Health & Safety. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University. [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from University of Wisconsin–Madison Biomedical Engineering. [Link]
-
U.S. Environmental Protection Agency. (1978). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. Retrieved from EPA NEPIC. [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from University of Otago Health and Safety. [Link]
-
University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from University of Pennsylvania EHRS. [Link]
-
Raushel, F. M., & Bigley, A. N. (2020). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. Catalysts, 10(11), 1251. [Link]
-
University of California, San Diego. (n.d.). Quenching and Disposal of Pyrophoric Solids. Retrieved from UCSD Environmental Health and Safety. [Link]
-
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh. [Link]
-
Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from Defense Health Agency. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. cmu.edu [cmu.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. backend.wh.com [backend.wh.com]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. otago.ac.nz [otago.ac.nz]
- 13. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 14. ehs.umich.edu [ehs.umich.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
